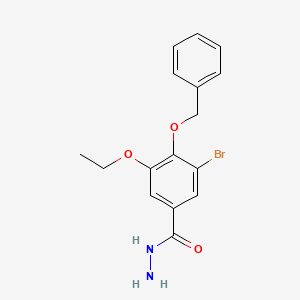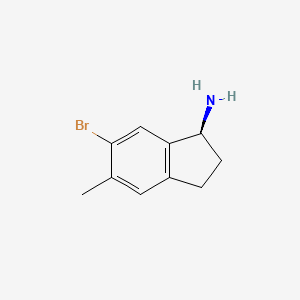![molecular formula C6H4BrN3O B13014198 7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)
7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine is a heterocyclic compound with the molecular formula C₆H₄BrN₃O. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a bromine atom at the 7th position and an amine group at the 2nd position on the oxazole ring fused with a pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization with an appropriate base . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C, depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[4,5-c]pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine
- 6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine
- 7-Bromo-[1,3]oxazolo[4,5-c]pyridine
Uniqueness
7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H4BrN3O |
|---|---|
Molekulargewicht |
214.02 g/mol |
IUPAC-Name |
7-bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H,(H2,8,10) |
InChI-Schlüssel |
NCUGGKOSOKJNKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C=N1)Br)OC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13014118.png)

![5-Bromo-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13014127.png)

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13014134.png)



![4-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B13014143.png)
![2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13014144.png)



